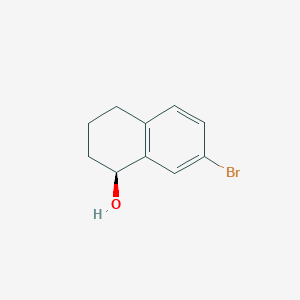
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated derivative of tetrahydronaphthalenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) for azide substitution.
Major Products
Oxidation: 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 7-azido-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of bromine.
1,2,3,4-tetrahydronaphthalen-1-ol: The parent compound without any halogen substitution.
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and unsubstituted analogs.
Biological Activity
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol. This compound features a unique structural arrangement with a bromine atom at the 7-position and a hydroxyl group at the 1-position of the tetrahydronaphthalene framework. The biological activity of this compound is not yet fully elucidated, but preliminary studies suggest potential interactions with various biological targets.
Chemical Structure
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.1 g/mol |
| InChI Key | SXVUISODQKZWFM-UHFFFAOYSA-N |
| SMILES | OC1CCCc2ccc(Br)cc12 |
Synthesis
The synthesis of this compound typically involves the reduction of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one using sodium borohydride in a solvent mixture of dichloromethane and methanol. This method is favored for its efficiency and high yield in producing the desired compound.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities including antitumor properties. For example, studies have shown that certain brominated naphthalene derivatives possess significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom in the structure may enhance interaction with cellular targets involved in tumor growth and proliferation .
Enzyme Interaction
The compound may interact with enzymes involved in metabolic pathways. Preliminary data suggest that it could influence enzyme activity related to drug metabolism and detoxification processes. Understanding these interactions is crucial for evaluating its potential therapeutic applications.
Receptor Binding
This compound may also bind to specific receptors within the body. This binding could modulate physiological responses and affect signaling pathways associated with various diseases. Further research is necessary to identify specific receptors and elucidate the mechanisms of action.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 |
InChI Key |
SXVUISODQKZWFM-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Br)O |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















